biphenyl-4,4'-diyl bis(4-methoxybenzoate)
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Overview
Description
4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate is an organic compound with the molecular formula C28H22O6. This compound is characterized by its biphenyl structure, which is substituted with methoxybenzoyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-hydroxybiphenyl. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid and 4-hydroxybiphenyl.
Reduction: Formation of 4-methoxybenzyl alcohol and 4-hydroxybiphenyl.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Used as an acylating agent in organic synthesis.
4-Methoxybenzoic acid: Known for its use in the synthesis of esters and amides.
4-Methoxybenzyl alcohol: Utilized in the production of perfumes and pharmaceuticals.
Uniqueness
4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate is unique due to its biphenyl structure, which provides rigidity and stability. This structural feature makes it suitable for applications requiring high thermal and chemical stability .
Properties
Molecular Formula |
C28H22O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[4-[4-(4-methoxybenzoyl)oxyphenyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H22O6/c1-31-23-11-7-21(8-12-23)27(29)33-25-15-3-19(4-16-25)20-5-17-26(18-6-20)34-28(30)22-9-13-24(32-2)14-10-22/h3-18H,1-2H3 |
InChI Key |
SHQFJLKNJKUORP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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